Brilaroxazine - 1239729-06-6

Brilaroxazine

Catalog Number: EVT-261482
CAS Number: 1239729-06-6
Molecular Formula: C22H25Cl2N3O3
Molecular Weight: 450.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brilaroxazine (RP5063) is a chemical compound currently under investigation for its potential therapeutic applications in various central nervous system (CNS), respiratory, and metabolic disorders []. It is classified as a serotonin-dopamine modulator due to its unique pharmacological profile, exhibiting potent binding affinity for a range of serotonin (5-HT) and dopamine (D) receptors []. Specifically, it demonstrates high affinity for 5-HT1A/2A/2B/7 and D2/3/4 receptors, with moderate affinity for the serotonin transporter (SERT) and nicotinic acetylcholine receptor α4β2 [].

Apomorphine

Relevance: Apomorphine was used in pre-clinical rodent models to assess the antipsychotic efficacy of brilaroxazine []. Specifically, apomorphine-induced climbing and deficits in prepulse inhibition (PPI) were employed as measures of psychotic-like behaviors. Brilaroxazine was shown to attenuate these apomorphine-induced effects, suggesting its potential as an antipsychotic agent. This research highlights the shared involvement of brilaroxazine and apomorphine in modulating dopaminergic pathways, although they possess opposing effects at dopamine receptors.

Haloperidol

Relevance: Haloperidol served as a positive control in preclinical studies evaluating the antipsychotic activity of brilaroxazine []. In the apomorphine-induced climbing and PPI deficit models, haloperidol demonstrated its known antipsychotic effects, providing a benchmark for comparing the efficacy of brilaroxazine. This comparison underscores the common therapeutic target of both drugs in managing psychotic symptoms, although brilaroxazine's broader receptor profile may contribute to a differentiated side effect profile.

Dizocilpine (MK-801)

Relevance: Dizocilpine was utilized to induce psychotic-like behaviors in rodents to investigate the antipsychotic effects of brilaroxazine []. Brilaroxazine demonstrated significant reductions in dizocilpine-induced locomotor activity, stereotypy, and rearing, suggesting its potential to ameliorate positive symptoms of schizophrenia. Although brilaroxazine does not directly target NMDA receptors, this study highlights its ability to modulate dopaminergic and/or serotonergic pathways that are dysregulated by NMDA receptor antagonism, ultimately contributing to its antipsychotic effects.

Olanzapine

Relevance: Olanzapine was employed as a positive control in the dizocilpine-induced model of psychosis to evaluate the antipsychotic efficacy of brilaroxazine []. Olanzapine effectively attenuated various dizocilpine-induced behaviors, confirming its antipsychotic properties and providing a reference point for assessing brilaroxazine's efficacy. This study highlights the shared therapeutic goal of both drugs in managing schizophrenia, although their distinct receptor binding profiles may contribute to differences in their clinical effects and side effect profiles.

Bleomycin

Relevance: Bleomycin was used to induce IPF in rodent models to evaluate the therapeutic potential of brilaroxazine in this fibrotic lung disease [, ]. Brilaroxazine demonstrated significant protective effects against bleomycin-induced lung fibrosis, including reduced collagen deposition, improved lung function, and decreased inflammation [, ]. This research underscores the potential of brilaroxazine to modulate inflammatory and fibrotic processes relevant to IPF, potentially through its interactions with serotonin receptors and other targets.

Source and Classification

Brilaroxazine is synthesized as an arylpiperazine derivative, a class of compounds recognized for their diverse pharmacological properties. It targets multiple receptor systems, including the dopamine D2, D3, D4 and serotonin 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . This broad receptor activity suggests potential benefits in treating not only psychotic disorders but also other neuropsychiatric conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of brilaroxazine involves several key steps:

  1. Formation of the Benzoxazinone Core: The initial step includes the reaction of 2,3-dichlorophenylpiperazine with a suitable butoxy derivative under controlled conditions to create the core structure.
  2. Coupling Reactions: The intermediate formed is then subjected to coupling reactions with various reagents to introduce desired functional groups that enhance the compound's pharmacological properties.
  3. Purification: The final product undergoes purification processes such as recrystallization and chromatography to achieve the required purity levels necessary for clinical use.

Industrial production methods mirror these synthetic routes but are optimized for larger-scale operations, emphasizing yield and consistency through automated systems.

Molecular Structure Analysis

Structure and Data

Brilaroxazine has a complex molecular structure characterized by the following formula:

  • Molecular Formula: C22H25Cl2N3O3
  • InChIKey: PMKMNTBZJOXTJW-UHFFFAOYSA-N
  • CAS Registry Number: 1239729-06-6

The structure features a benzoxazinone moiety linked to a piperazine ring, which contributes to its receptor-binding properties. The presence of chlorine atoms enhances its biological activity by influencing lipophilicity and receptor interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Brilaroxazine can undergo several chemical reactions:

  1. Oxidation: Under specific conditions, brilaroxazine can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its pharmacological effects.
  3. Substitution: Various substitution reactions may introduce new substituents that can enhance or modify the compound's activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The outcomes of these reactions depend significantly on the specific conditions employed.

Mechanism of Action

Process and Data

Brilaroxazine acts primarily as a partial agonist at dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT1A), while functioning as an antagonist at others (5-HT2A, 5-HT2B, 5-HT6, and 5-HT7). This multimodal action allows it to modulate neurotransmitter systems effectively, which is crucial in managing symptoms associated with schizophrenia .

The pharmacokinetic profile indicates rapid oral absorption with linear increases in maximum concentration and area under the curve following dosing. The terminal half-life ranges from approximately 40 to 60 hours, allowing for sustained therapeutic effects without excessive accumulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brilaroxazine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions is essential for formulation development.

These properties are critical for determining the compound's suitability for pharmaceutical applications .

Applications

Scientific Uses

Brilaroxazine has multiple applications across various fields:

  1. Chemistry: It serves as a model compound for studying receptor modulation and structure-activity relationships.
  2. Biology: Researchers utilize brilaroxazine to investigate serotonin and dopamine receptor roles in biological processes.
  3. Medicine: It is actively being explored for its therapeutic potential in treating neuropsychiatric disorders such as schizophrenia and schizoaffective disorder.
  4. Industry: Due to its unique properties, brilaroxazine is considered a candidate for developing new pharmaceuticals aimed at addressing unmet medical needs in mental health care .
Introduction to Brilaroxazine

Historical Context and Development of Atypical Antipsychotics

The evolution of antipsychotic pharmacotherapy has progressed through three distinct generations, each addressing limitations of prior therapies while introducing new therapeutic dimensions:

  • First-generation antipsychotics (1950s-1980s): Characterized by high-affinity dopamine D2 receptor antagonism, drugs like chlorpromazine and haloperidol effectively managed positive symptoms of schizophrenia but caused frequent extrapyramidal symptoms (EPS) and showed minimal efficacy against negative or cognitive symptoms [8]. These typical antipsychotics fundamentally revolutionized psychiatric care but left significant unmet needs.

  • Second-generation agents (1990s-2000s): Compounds like risperidone, olanzapine, and quetiapine introduced serotonin-dopamine antagonism with lower D2 affinity, reducing EPS incidence but introducing metabolic complications including weight gain, dyslipidemia, and diabetes mellitus that compromised long-term adherence and cardiovascular health [5] [8].

  • Third-generation stabilizers (2010s-present): Represented by aripiprazole, brexpiprazole, and cariprazine, these agents function as dopamine system stabilizers through partial D2 agonism. While demonstrating improved metabolic profiles, they still exhibit variable efficacy across symptom domains and carry risks of activation, akathisia, and weight gain at higher doses [1] [6]. The quest for agents with balanced efficacy across symptom domains and minimal side effects has driven innovation in receptor targeting precision.

Table 1: Evolution of Antipsychotic Therapeutics

GenerationRepresentative AgentsPrimary MechanismClinical Limitations
First (Typical)Chlorpromazine, HaloperidolD2 antagonismHigh EPS, tardive dyskinesia, minimal effect on negative symptoms
Second (Atypical)Risperidone, OlanzapineBroader receptor affinity (5-HT2A/D2)Metabolic syndrome, weight gain, QTc prolongation
Third (Dopamine Serotonin Stabilizers)Aripiprazole, CariprazineD2 partial agonism + multi-receptor activityAkathisia, variable efficacy across symptom domains, residual metabolic effects

Brilaroxazine emerges within this historical continuum as a novel dopamine-serotonin signaling modulator engineered to overcome these limitations through optimized receptor affinity and selectivity [5]. Its development by Reviva Pharmaceuticals represents a targeted approach to address the multidimensional symptom burden of schizophrenia while minimizing off-target effects that compromise tolerability.

Structural and Pharmacological Uniqueness of Brilaroxazine

Brilaroxazine (RP5063) is a novel chemical entity (C₂₂H₂₅Cl₂N₃O₃, MW 450.36 g/mol) featuring a benzoxazinone ring system that confers distinctive receptor-binding properties [1] [4]. This structural motif differentiates it from aripiprazole, which contains a quinolinone ring. The strategic replacement of a methylene group with oxygen enhances its binding specificity for key serotonin and dopamine receptors implicated in schizophrenia pathophysiology while reducing affinity for off-target receptors associated with adverse effects [1] [6].

The pharmacological profile of brilaroxazine reflects sophisticated receptor targeting:

  • High-affinity partial agonism (Ki <6 nM) at dopamine D₂, D₃, D₄ and serotonin 5-HT₁ₐ receptors underlies its dopamine-stabilizing properties and potential pro-cognitive effects [1] [10]. This balanced activity modulates dopaminergic neurotransmission without complete blockade or overstimulation.

  • Potent antagonism at serotonin 5-HT₂ₐ (Ki=2.5 nM), 5-HT₂в (Ki=0.19 nM), 5-HT₆, and 5-HT₇ receptors addresses positive symptoms while potentially enhancing cognitive function and reducing depression and anxiety dimensions [1] [10]. The 5-HT₂в antagonism is particularly noteworthy given this receptor's role in cardiac valvulopathy associated with some serotonergic drugs.

  • Moderate affinity for the serotonin transporter (SERT, Ki=107 nM) and α4β2 nicotinic receptors suggests additional mechanisms that may contribute to mood stabilization and cognitive enhancement [1] [6].

  • Negligible binding at muscarinic M1, histamine H1, and adrenergic α2 receptors explains its favorable metabolic and sedative profile compared to agents with significant activity at these off-target sites [1] [11].

Table 2: Brilaroxazine Receptor Binding Profile and Pharmacological Actions

ReceptorKi (nM)ActionClinical Relevance
D₂/D₃/D₄0.28-6.0Partial agonistAntipsychotic without motor side effects
5-HT₁ₐ1.5Partial agonistAnxiolytic, pro-cognitive, antidepressant
5-HT₂ₐ2.5AntagonistAntipsychotic, reduces EPS risk
5-HT₂в0.19AntagonistPrevents cardiac fibrosis and valvulopathy
5-HT₇2.7AntagonistAntidepressant, circadian regulation
SERT107Moderate affinityMood stabilization
α4β2 nAChR36.3Moderate affinityCognitive enhancement

Brilaroxazine's pharmacokinetic profile includes high oral bioavailability (>80%), linear dose proportionality, and an extended half-life (~55-60 hours) supporting once-daily dosing [1] [7]. Metabolism occurs primarily via CYP3A4 (64%) and CYP2D6 (17%), with predominant fecal excretion (52.3%) and significant renal elimination (32.8%) [4] [7]. The major circulating metabolite, N-(2,3-chlorophenyl)-glycine (M219), lacks significant pharmacological activity, reducing concerns about active metabolites contributing to off-target effects [7].

Significance in Addressing Unmet Needs in Neuropsychiatric and Inflammatory Disorders

Brilaroxazine represents a significant advance in targeting the multidimensional symptom complex of schizophrenia and related disorders while potentially addressing comorbid inflammatory conditions:

  • Neuropsychiatric applications: Clinical trials demonstrate robust efficacy across schizophrenia symptom domains. In the pivotal Phase 3 RECOVER trial (NCT05184335), brilaroxazine 50mg produced a 10.1-point reduction in PANSS total score versus placebo at week 4 (p<0.001), with significant improvements in positive symptoms (-2.8 points), negative symptoms (-2.0 points), and social cognition (-1.6 points) [1] [9]. The 52-week open-label extension study demonstrated sustained efficacy with 18.6-point reduction in PANSS total scores from baseline (p≤0.0001) and progressive improvement in negative symptoms throughout the treatment period [9]. This broad-spectrum activity addresses the critical limitation of existing antipsychotics which show variable efficacy across symptom domains.

  • Inflammatory disorders: Brilaroxazine has received orphan drug designation from the FDA for pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF) [1] [5]. Preclinical data demonstrates potent anti-inflammatory and anti-fibrotic effects attributed to its 5-HT₂в and 5-HT₇ antagonism, which modulate pathways central to vascular remodeling and fibrosis [4] [5]. These serotonin receptors are implicated in fibroblast proliferation, collagen deposition, and vasoconstriction in pulmonary tissues, suggesting potential disease-modifying effects beyond symptomatic management.

  • Neuroinflammation modulation: Clinical studies have identified reductions in proinflammatory cytokines in schizophrenia patients treated with brilaroxazine [9]. As neuroinflammation is increasingly recognized as a pathophysiological component in multiple neuropsychiatric disorders, this immunomodulatory activity may contribute to both central nervous system efficacy and systemic benefits in inflammatory comorbidities frequently observed in psychiatric populations.

Table 3: Clinical Efficacy of Brilaroxazine in Phase 3 Schizophrenia Trials

EndpointBrilaroxazine 50mg (4 weeks)Placebo (4 weeks)p-value1-Year OLE (Pooled Doses)
PANSS Total-23.9-13.8<0.001-18.6
Positive Symptoms-2.8-1.5<0.001-5.2
Negative Symptoms-2.0-0.80.003-4.5
Social Cognition-1.6-0.5<0.001-2.9
Excitement/Agitation-2.1-0.6<0.001-3.5
Personal and Social Performance+6.3+0.8<0.001+11.3

The development pipeline for brilaroxazine extends beyond schizophrenia to include bipolar disorder, major depressive disorder, ADHD, Parkinson's disease psychosis, and irritability in autism spectrum disorder [1] [4]. This expansion is pharmacologically rational given the shared neurotransmitter systems involved in these conditions and brilaroxazine's balanced modulation of dopaminergic and serotonergic pathways. The compound's potential to address both neuropsychiatric and systemic inflammatory conditions positions it as a truly multimodal therapeutic agent with applications across traditional disease classification boundaries.

The ongoing clinical development program reflects a comprehensive approach to establishing brilaroxazine's therapeutic utility. The RECOVER-2 trial will provide additional confirmatory data in schizophrenia, while future studies will explore its efficacy in bipolar disorder and major depressive disorder based on the established safety database from Phase 1-3 schizophrenia trials [4] [6]. The FDA has agreed to consider a potential "Superior Safety" label claim based on the favorable metabolic and neurological side effect profile observed across clinical trials to date [6].

Properties

CAS Number

1239729-06-6

Product Name

Brilaroxazine

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Brilaroxazine;

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.